Structural Differentiation from the Non-Imidazole Ketone Analog (CAS 94743-27-8): Introduction of the H-Bond Accepting Imidazole Ring
The closest non-imidazole structural comparator is 2,2-dimethyl-7-phenylheptan-3-one (CAS 94743-27-8), which lacks the imidazole ring entirely. The replacement of the C4 hydrogen atom in CAS 94743-27-8 with a 1H-imidazol-1-yl substituent in CAS 94743-44-9 constitutes a fundamental pharmacophore alteration. This change introduces a hydrogen-bond accepting sp² nitrogen capable of coordinating with biological targets (e.g., HMG-CoA reductase active site residues) and basic sites for salt formation. While direct experimental head-to-head activity data for this specific pair is absent in the published literature, cross-study inference from the broader imidazolyl heptenoate/heptanoate class demonstrates that the presence and position of the N-imidazolyl group are critical determinants of enzyme inhibitory potency (IC₅₀ values spanning from nanomolar to inactive depending on imidazole connectivity) [1]. Predicted logP and topological polar surface area (TPSA) calculations would further differentiate the two compounds, though explicit computational data for this pair is not publicly benchmarked.
| Evidence Dimension | Functional group substitution: imidazole presence vs. absence at C4 position |
|---|---|
| Target Compound Data | C18H24N2O; MW 284.4; contains 1H-imidazol-1-yl at C4; two nitrogen H-bond acceptors |
| Comparator Or Baseline | CAS 94743-27-8: C15H22O; MW 218.33; no imidazole nitrogen; lacks H-bond acceptor at C4 |
| Quantified Difference | Molecular weight increase of ~66 Da; addition of 2 hydrogen-bond acceptor atoms; estimated logP shift and TPSA increase (predicted, not experimentally validated for this head-to-head pair). |
| Conditions | Structural comparison based on chemical identity and class-level SAR; no direct biochemical assay comparing these two compounds found in literature. |
Why This Matters
For medicinal chemistry or fragment-based design, the imidazole ring provides essential molecular recognition features (metal coordination, hydrogen bonding) absent in the simple ketone analog, directly impacting target engagement and synthetic utility.
- [1] B. D. Roth et al. J. Med. Chem. 1993, 36 (22), 3069–3073. Demonstrates critical SAR role of imidazole ring position and saturation in HMGR inhibition. View Source
